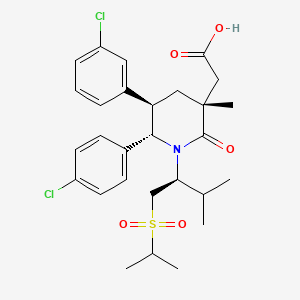

2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid

Overview

Description

AMG 232 is an inhibitor of the murine double minute 2 (MDM2) interaction with the tumor suppressor p53 (KD = 0.045 nM; IC50 = 0.6 nM in a cell-free binding assay). It inhibits proliferation of HCT116 p53 wild-type, but not p53-/-, cells (IC50s = 10 nM and >25 µM, respectively). It reduces tumor growth in an SJSA-1 osteosarcoma mouse xenograft model (ED50 = 9.1 mg/kg) and induces complete regression of tumors in the same model when administered at a dose of 75 mg/kg per day for 10 days. It induces apoptosis of SJSA-1 mouse xenograft tumor cells, decreasing BrdU-labeled cells, increasing cleaved caspase-3, and halting the cell cycle.

AMG232 is an extremely potent MDM2 inhibitor (SPR KD = 0.045 nM, SJSA-1 EdU IC50 = 9.1 nM), with remarkable pharmacokinetic properties and in vivo antitumor activity in the SJSA-1 osteosarcoma xenograft model (ED50 = 9.1 mg/kg). AMG232 is currently under clinical development.

Scientific Research Applications

Oncology: Treatment of Solid Tumors and Hematologic Malignancies

Navtemadlin has been studied for its efficacy in treating various types of cancers, including solid tumors, multiple myeloma, and acute myeloid leukemia (AML) . It functions by reactivating p53, leading to cell-cycle arrest and apoptosis in tumor cells. This reactivation is particularly beneficial in cancers where p53 is wild-type but its function is inhibited by MDM2.

Cardiac Safety: Concentration-QTc Analysis

In clinical studies, Navtemadlin’s impact on cardiac function has been evaluated through Concentration-QTc (C-QTc) analysis . This analysis is crucial to ensure that the compound does not adversely affect the heart’s electrical cycle, which could lead to arrhythmias.

Chemotherapy Potentiation

Research has shown that Navtemadlin can potentiate the activity of cytotoxic agents that induce DNA damage and p53 activity . This means that when used in combination with certain chemotherapies, Navtemadlin can enhance the overall antitumor efficacy, leading to better treatment outcomes.

Precision Medicine: Biomarker Integration

Navtemadlin’s development includes the use of next-generation sequencing (NGS) as a biomarker to tailor treatments for patients with soft tissue sarcoma (STS) with wild-type p53 gene . This approach exemplifies the application of precision medicine in clinical trials.

Radiotherapy Synergy

Combining Navtemadlin with radiotherapy has been suggested to improve anti-tumor activity for patients with p53 wild-type STS . This synergy could potentially lead to more effective treatment protocols by enhancing the therapeutic effects of radiation.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Navtemadlin is essential for determining the optimal dosing regimen. Studies have focused on the compound’s absorption, distribution, metabolism, and excretion, as well as its biological effects at various concentrations .

Molecular Cancer Therapeutics

On a molecular level, Navtemadlin has been characterized for its binding affinity to MDM2 and its subsequent induction of p53 activity. This has led to insights into how the compound can be used to regulate cell-cycle progression and DNA repair mechanisms in cancer therapy .

Mechanism of Action

Target of Action

AMG-232, also known as Navtemadlin, is a potent and selective inhibitor of the MDM2-p53 interaction . The primary target of AMG-232 is the MDM2 protein , an E3-ubiquitin ligase that facilitates proteasomal degradation of p53 . MDM2 is often amplified in cancer, leading to accelerated tumor growth .

Mode of Action

AMG-232 binds to MDM2 with picomolar affinity . This binding inhibits the MDM2–p53 interaction, thereby preventing the degradation of p53 . As a result, p53 activity is robustly induced, leading to cell-cycle arrest and inhibition of tumor cell proliferation .

Biochemical Pathways

The activation of p53 by AMG-232 leads to the regulation of several critical cellular processes such as cell-cycle control, DNA repair, senescence, and apoptosis . This downstream response protects cells from replicating harmful genetic lesions that can lead to deregulated growth and tumor development .

Pharmacokinetics

The pharmacokinetics of AMG-232 have been studied in patients with advanced solid tumors or multiple myeloma . AMG-232 demonstrated acceptable safety and dose-proportional pharmacokinetics . .

Result of Action

AMG-232 treatment results in the inhibition of in vivo growth of several tumor xenografts and leads to complete and durable regression of MDM2-amplified tumors via growth arrest and induction of apoptosis . It also enhances T-cell killing of cancer cells, potentiating tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment .

Action Environment

The efficacy of AMG-232 can be influenced by the expression levels of MDM2 in tumor cells. High MDM2-expressing cell lines show relative resistance to AMG-232 . Moreover, the combination of AMG-232 with other treatments, such as immune checkpoint inhibitors, can enhance its efficacy .

properties

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-YWCVFVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025652 | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352066-68-2 | |

| Record name | Navtemadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navtemadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVTEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of KRT-232?

A: KRT-232 exerts its anti-tumor effects by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. [, , , , , , , , , , , ] MDM2 typically targets p53 for degradation, but by inhibiting this interaction, KRT-232 allows p53 to accumulate and activate, leading to cell cycle arrest and apoptosis in tumor cells. [, , , , , , , , , , ]

Q2: What are the downstream effects of p53 activation by KRT-232?

A2: Upon KRT-232 binding to MDM2, p53 is stabilized and activates downstream pathways, leading to:

- Cell cycle arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. [, , , ]

- Apoptosis: Induction of pro-apoptotic proteins like Bax, Bak, PUMA, and Noxa. [, ]

- Senescence: Induction of a senescent phenotype in tumor cells. []

- Inhibition of DNA Damage Repair: Inhibition of ATM, DNAPK-DNA ligase IV, and BRCA1-Rad51/52 pathways. []

- Anti-angiogenesis: Inhibition of angiogenesis through suppression of endothelial cell proliferation and tube formation. []

Q3: Why is the MDM2-p53 pathway a promising target in cancer therapy?

A: The MDM2-p53 pathway plays a crucial role in tumor suppression. MDM2 negatively regulates p53, preventing its tumor-suppressing functions. Overexpression of MDM2 or loss of p53 function is frequently observed in various cancers. Therefore, inhibiting MDM2 with KRT-232 offers a targeted approach to restore p53 activity and induce tumor cell death. [, , , , , , , , , , ]

Q4: What is the full chemical name and molecular formula of KRT-232?

A: The full chemical name of KRT-232 is 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid. While its molecular formula is C30H38Cl2N2O5S. []

Q5: What is the molecular weight of KRT-232?

A: The molecular weight of KRT-232 is 568.6 g/mol. []

Q6: How is KRT-232 absorbed and metabolized in the body?

A: KRT-232 exhibits good oral bioavailability, though food may slightly delay absorption without affecting overall exposure. [, , ] It undergoes extensive metabolism primarily through acyl glucuronidation, forming the major metabolite M1 (acyl glucuronide). [, , ] KRT-232 and M1 undergo enterohepatic recirculation, contributing to their extended half-lives. []

Q7: How is KRT-232 eliminated from the body?

A: KRT-232 is primarily eliminated through biliary-fecal excretion of its metabolite M1. Urinary excretion of the parent drug is negligible. [, ]

Q8: Are there any factors that influence KRT-232 exposure?

A8: Yes, several factors can influence KRT-232 exposure.

- Tumor type: Patients with Merkel cell carcinoma (MCC) show higher KRT-232 exposure compared to those with acute myeloid leukemia (AML), myelofibrosis (MF), solid tumors, or healthy volunteers. []

- C-reactive protein (CRP): Elevated CRP levels are associated with increased KRT-232 exposure. []

- Age: Older patients tend to have higher KRT-232 exposure. []

- Sex: Men have lower relative bioavailability of KRT-232 compared to women. []

Q9: What is the significance of macrophage inhibitory cytokine-1 (MIC-1) in relation to KRT-232?

A: MIC-1 serves as a pharmacodynamic (PD) biomarker for KRT-232 treatment. [, , ] KRT-232 treatment leads to a dose-dependent increase in serum MIC-1 levels. [, ] This increase in MIC-1 is indicative of p53 activation and downstream effects of KRT-232. [, ]

Q10: What in vitro and in vivo models have been used to study the efficacy of KRT-232?

A10: Various in vitro and in vivo models have been employed to investigate the efficacy of KRT-232, including:

- Cell lines: A range of cancer cell lines, including those derived from lung, breast, colorectal, melanoma, sarcoma, acute myeloid leukemia (AML), and Merkel cell carcinoma (MCC) have been used to study KRT-232's anti-proliferative and pro-apoptotic effects. [, , , , , ]

- Patient-derived xenografts (PDXs): PDX models, particularly for glioblastoma, myelofibrosis, and non-small cell lung cancer, have been utilized to evaluate KRT-232's anti-tumor activity in vivo. [, , ]

Q11: What is the general safety profile of KRT-232 observed in preclinical and clinical studies?

A11: While specific safety and toxicological data are not discussed here, it is crucial to acknowledge that KRT-232 is an investigational drug. Preclinical and clinical trials are designed to rigorously assess its safety and potential side effects. The information provided in the abstracts focuses primarily on the compound's mechanisms of action and potential therapeutic benefits in various cancer models.

Q12: Are there specific drug delivery strategies being explored for KRT-232?

A12: While the provided abstracts do not delve into specific drug delivery strategies for KRT-232, research is ongoing to optimize its delivery to target tissues and improve its therapeutic index. This may involve exploring different formulations, administration routes, and targeted delivery systems.

Q13: What analytical methods are used to study KRT-232?

A13: Several analytical methods are employed to study KRT-232 and its effects:

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This technique is used to quantify KRT-232 and its metabolites in biological samples, such as plasma and brain tissue. []

- Flow Cytometry: This method is used to analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and measure protein expression levels within cells. [, ]

- Immunoblotting (Western Blot): This technique is used to detect specific proteins and assess their expression levels in cells and tissues. [, , , , ]

- Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify specific proteins in biological fluids, such as serum TNFα. []

- Next-generation sequencing (NGS): This technology is used to analyze gene mutations and measure variant allele frequencies (VAF) in patient samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)